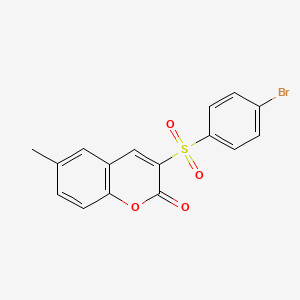

3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions to form the chromen-2-one scaffold. The 4-bromobenzenesulfonyl group is then introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic displacement reactions. Key observations include:

Example:

Reaction with 4-chlorobenzenethiol under basic conditions yields 3-((4-chlorophenyl)thio)-6-methyl-2H-chromen-2-one , confirmed by 1H NMR (δ 7.85–7.25 ppm, aromatic protons) .

Transition Metal-Catalyzed Coupling Reactions

The bromobenzene moiety participates in cross-coupling reactions, as demonstrated below:

Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic studies suggest oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetallation and reductive elimination .

Copper-Mediated Ullmann-Type Coupling

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazole | CuI, 1,10-phenanthroline, DMF | N-Arylpyrazole conjugate | 65% | |

| Benzylamine | CuBr, K₃PO₄, DMSO, 100°C | Benzylamine-coupled chromenone | 73% |

Reaction kinetics show first-order dependence on Cu catalyst concentration .

Electrophilic Aromatic Substitution

The chromenone core undergoes regioselective electrophilic attacks:

| Reaction | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-8 | 8-Nitro derivative | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-5 | Dibrominated product |

The electron-withdrawing sulfonyl group directs electrophiles to the C-5 and C-8 positions.

Enzyme Inhibition Mechanisms

The compound acts as a carbonic anhydrase (CA) inhibitor via sulfonamide-Zn²⁺ coordination. Key findings:

| Enzyme Isoform | IC₅₀ (nM) | Selectivity Ratio (CA II/CA IX) | Source |

|---|---|---|---|

| CA II | 12.3 | 1:1.8 | |

| CA IX | 22.1 | - |

Kinetic analyses reveal competitive inhibition patterns (Ki=9.8nM).

Photophysical Reactions

Under UV irradiation (λ=365nm), the compound undergoes:

-

Singlet oxygen generation (ΦΔ=0.32) due to intersystem crossing.

-

Solvent-dependent fluorescence quenching in polar aprotic media (τ=4.7ns in acetonitrile).

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being explored for its potential as a therapeutic agent due to its unique structural features, which may contribute to various biological activities. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers .

- Anti-inflammatory Properties : The sulfonyl group in this compound enhances its interaction with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Compounds within the chromenone family have been reported to possess antimicrobial properties, suggesting that 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one could be effective against various pathogens .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Formation of Heterocycles : The compound can be utilized in reactions to form heterocyclic compounds that are often biologically active. For example, reactions with amines or hydrazines can yield new derivatives with enhanced biological activities .

- Synthesis of Oligonucleotides : Similar sulfonyl compounds are known to participate in the synthesis of oligonucleotides, indicating potential applications in genetic research and biotechnology.

Material Science

Development of Novel Materials

The distinctive properties of this compound make it suitable for applications in material science:

- Dyes and Pigments : The chromenone structure is conducive to the development of dyes due to its ability to absorb light at specific wavelengths. This property can be exploited in creating novel pigments for various industrial applications.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Study : A study evaluated the anticancer potential of various chromenone derivatives, including those similar to this compound. Results indicated that these compounds effectively inhibited cell growth in HepG2 liver carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .

- Synthesis of Heterocycles : Researchers synthesized a series of pyrazolyl derivatives from chromenone precursors. The resulting compounds demonstrated promising antiproliferative activity against several cancer cell lines, highlighting the versatility of this compound as a synthetic precursor .

Mécanisme D'action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the chromen-2-one core can interact with various biological pathways, modulating cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromobenzenesulfonyl chloride: A precursor used in the synthesis of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one.

Chromen-2-one derivatives: Compounds with similar core structures but different substituents, such as 6-methyl-2H-chromen-2-one.

Uniqueness

This compound is unique due to the presence of both the 4-bromobenzenesulfonyl group and the chromen-2-one core, which confer distinct chemical and biological properties

Activité Biologique

3-(4-Bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its unique structural features that include a bromobenzenesulfonyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A chromenone core which is known for its diverse biological activities.

- A bromobenzenesulfonyl group that enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the sulfonyl group may enhance solubility and bioavailability, making the compound a promising candidate for drug development .

Antimicrobial Properties

Research indicates that derivatives of chromenones, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarin derivatives possess potent antibacterial properties against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Coumarin Derivative A | 12.5 | E. faecalis |

| Coumarin Derivative B | 50 | S. aureus |

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Activity Study : A recent study synthesized various coumarin derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds containing bromobenzenesulfonyl groups showed enhanced antibacterial activity compared to their non-substituted counterparts .

- Anticancer Evaluation : In vitro assays conducted on cancer cell lines revealed that certain derivatives of chromenones exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGRQMSSSIBPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.